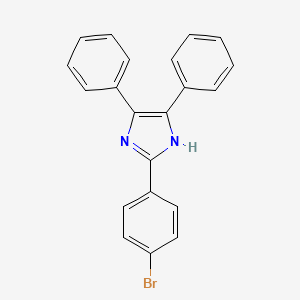

2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole

Description

Contextual Significance of Nitrogen-Heterocyclic Compounds in Contemporary Chemical Research

Nitrogen-containing heterocyclic compounds are a critical class of organic molecules that form the backbone of numerous natural products, pharmaceuticals, and advanced materials. Their structural diversity and the unique properties imparted by the nitrogen heteroatom make them indispensable in medicinal chemistry and materials science. These compounds are integral to the structure of DNA, vitamins, and alkaloids. In materials science, nitrogen heterocyles are utilized in the development of organic light-emitting diodes (OLEDs), sensors, and corrosion inhibitors due to their electronic and photophysical properties. The ability of the nitrogen atom to form hydrogen bonds and coordinate with metal ions further enhances their utility in various chemical applications.

Evolution and Research Trajectories of Triarylimidazole Derivatives

Triarylimidazole derivatives, characterized by three aryl groups attached to the imidazole (B134444) core, have garnered considerable attention due to their versatile properties and synthetic accessibility. The seminal work on these compounds dates back to the 19th century, but recent decades have witnessed a resurgence in their investigation. Modern research has focused on the functionalization of the aryl substituents to fine-tune the electronic, optical, and biological properties of the resulting molecules. These derivatives have shown promise as fluorescent probes, electroluminescent materials, and scaffolds for the synthesis of more complex molecules. The evolution of synthetic methodologies, including multi-component reactions, has facilitated the efficient production of a wide array of triarylimidazole derivatives with diverse substitution patterns.

Rationale for Investigating 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole within Modern Organic Synthesis and Materials Science

The specific focus on this compound is driven by several key factors. The presence of a bromine atom on one of the phenyl rings is of particular strategic importance. In organic synthesis, the bromo-substituent serves as a versatile functional handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the facile introduction of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of more elaborate molecular architectures.

From a materials science perspective, the introduction of a heavy atom like bromine can influence the photophysical properties of the molecule, potentially enhancing processes like intersystem crossing, which is relevant for applications in phosphorescent OLEDs. Furthermore, the electronic nature of the bromophenyl group can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the compound, thereby tuning its optoelectronic characteristics for specific device applications.

Scope and Objectives of Academic Inquiry Pertaining to the Compound

The academic inquiry into this compound primarily encompasses its synthesis, comprehensive characterization, and the exploration of its potential applications. Key objectives of this research include the development of efficient and sustainable synthetic routes to this compound and its derivatives. A thorough characterization using various spectroscopic and analytical techniques is essential to establish its precise chemical structure and purity. Subsequent investigations aim to elucidate its photophysical properties, such as absorption and emission spectra, quantum yields, and excited-state lifetimes, to assess its suitability for use in electronic devices. Moreover, researchers are exploring its utility as a building block in the synthesis of novel functional materials and biologically active molecules.

Detailed Research Findings

The synthesis of this compound is typically achieved through a one-pot, three-component condensation reaction. This method involves the reaction of benzil, 4-bromobenzaldehyde, and a source of ammonia, commonly ammonium (B1175870) acetate (B1210297), in a suitable solvent such as acetic acid.

Characterization Data

Detailed spectroscopic analysis has been performed to confirm the structure of this compound.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₂₁H₁₅BrN₂ |

| Melting Point | 264-266 °C researchgate.net |

| ¹H NMR (400 MHz, DMSO-d₆), δ (ppm) | 12.82 (br, 1H), 8.12 (d, 2H, J = 7.2 Hz), 7.51-7.58 (m, 6H), 7.46 (t, 2H, J = 7.2 Hz), 7.40 (t, 1H, J = 7.8 Hz), 7.33 (t, 2H, J = 7.0 Hz), 7.25 (t, 1H, J = 7.4 Hz) researchgate.net |

| ¹³C NMR (100 MHz, DMSO-d₆), δ (ppm) | 144.79, 137.78, 135.42, 133.31, 131.33, 129.63, 129.59, 128.91, 128.71, 128.42, 127.59, 127.44, 127.12 researchgate.net |

| IR (KBr, cm⁻¹) | 3447, 3030, 1598, 1499, 1482, 1450, 1431, 1131, 1071, 825, 765, 730, 693, 501 researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15BrN2/c22-18-13-11-17(12-14-18)21-23-19(15-7-3-1-4-8-15)20(24-21)16-9-5-2-6-10-16/h1-14H,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQONDLJPUIDYFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)Br)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90364901 | |

| Record name | 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5496-33-3 | |

| Record name | 2-(4-Bromophenyl)-4,5-diphenyl-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5496-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies for 2 4 Bromophenyl 4,5 Diphenyl 1h Imidazole

Historical and Current Paradigms in 2,4,5-Triarylimidazole Synthesis

The fundamental approach to constructing the 2,4,5-triarylimidazole core involves the condensation of three key components: a 1,2-dicarbonyl compound (like benzil), an aldehyde (in this case, 4-bromobenzaldehyde), and an ammonia source (typically ammonium (B1175870) acetate). rsc.orgrsc.org This strategy has been refined over decades to improve yields, reduce reaction times, and enhance environmental compatibility.

The cornerstone of triarylimidazole synthesis is the Debus-Radziszewski reaction, first reported by Heinrich Debus in 1858. umsida.ac.idmdpi.com This multicomponent reaction (MCR) involves the one-pot condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. wikipedia.org The classical procedure often required harsh conditions, such as high temperatures and prolonged reaction times, often in solvents like glacial acetic acid. slideshare.netjetir.orgderpharmachemica.com

Modern variants of this reaction have focused on optimizing conditions to create a more efficient and greener process. These MCRs are highly valued for their atom economy and procedural simplicity, as they avoid the isolation of intermediate products. taylorfrancis.comcore.ac.ukias.ac.in For the synthesis of 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole, the reaction involves benzil, 4-bromobenzaldehyde, and ammonium acetate (B1210297). A straightforward one-pot procedure involves heating these reactants, leading to the desired imidazole (B134444) derivative in high yield. core.ac.uk The reaction mechanism is believed to involve the initial formation of a diimine from the condensation of benzil and ammonia, which then reacts with the aldehyde to form the imidazole ring. wikipedia.org

The drive for greater efficiency and milder reaction conditions has led to the development of numerous catalyst-mediated pathways for triarylimidazole synthesis. Catalysts can enhance reaction rates, improve yields, and enable the use of more environmentally friendly solvents or even solvent-free conditions.

Lewis acids have proven to be effective catalysts for the synthesis of 2,4,5-triarylimidazoles. They function by activating the carbonyl groups of the aldehyde and the 1,2-dicarbonyl compound, thereby facilitating the condensation and cyclization steps. A variety of Lewis acids, including Yttrium(III) trifluoroacetate (Y(TFA)₃), have been employed. tandfonline.com In a typical procedure, the aldehyde, benzil, and ammonium acetate are mixed in the presence of a catalytic amount of the Lewis acid and heated, often under solvent-free conditions, to afford the product in high yield. tandfonline.com Magnetic nanoparticles functionalized with Lewis acidic deep eutectic solvents have also been developed as reusable catalysts for these transformations. rsc.org

Table 1: Lewis Acid Catalysis in 2,4,5-Triarylimidazole Synthesis

| Catalyst | Aldehyde | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Y(TFA)₃ | 4-Bromobenzaldehyde | 100°C, 3 h, Solvent-free | 91 | tandfonline.com |

| ZrCl₄ | Aromatic Aldehydes | N/A | High | rasayanjournal.co.in |

Phase-transfer catalysis (PTC) offers a valuable method for carrying out reactions between reactants located in different immiscible phases (e.g., solid/liquid or liquid/liquid). While specific examples focusing solely on the synthesis of this compound using PTC are less common in the reviewed literature, the principle has been applied to related heterocyclic systems like benzimidazoles. researchgate.net In this context, a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) facilitates the transfer of anionic intermediates between phases, enabling the reaction to proceed under mild conditions. rsc.org This methodology holds potential for the synthesis of triarylimidazoles by allowing for efficient reaction between the starting materials under heterogeneous conditions.

In line with the principles of green chemistry, significant efforts have been directed towards developing solvent-free and microwave-assisted protocols for the synthesis of 2,4,5-triarylimidazoles. taylorfrancis.com

Solvent-Free Synthesis: Conducting reactions without a solvent minimizes waste, reduces environmental impact, and often simplifies the work-up procedure. researchgate.netresearchgate.net Several catalytic and non-catalytic methods have been developed for the solvent-free synthesis of triarylimidazoles. ias.ac.insciepub.com For instance, simply heating a mixture of benzil, an aromatic aldehyde, and ammonium acetate can produce the desired product in high yield without any catalyst. researchgate.netresearchgate.net Various catalysts, including Brønsted acidic ionic liquids like diethyl ammonium hydrogen phosphate and reusable polymeric catalysts, have also been successfully used under solvent-free thermal conditions. ias.ac.insciepub.comresearchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, offering advantages such as dramatically reduced reaction times, higher yields, and enhanced reaction purity compared to conventional heating methods. tandfonline.comresearchgate.net The synthesis of this compound and its analogs has been efficiently achieved using microwave assistance. aip.orgasianpubs.org These reactions can be performed under various conditions, including in water, under solvent-free conditions, or with a catalyst. rsc.orgrsc.orgtandfonline.com The use of microwave heating in water, without any catalyst, represents a particularly green and efficient method, with reactions often completing within minutes and yielding highly pure products. rsc.orgrsc.org

Table 2: Comparison of Green Synthetic Protocols for 2,4,5-Triarylimidazoles

| Method | Catalyst / Conditions | Reactants | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Solvent-Free | Catalyst-free, 130°C | Benzil, 4-Bromobenzaldehyde, NH₄OAc | 3-6 h | 92 | researchgate.net |

| Solvent-Free | Y(TFA)₃, 100°C | Benzil, 4-Bromobenzaldehyde, NH₄OAc | 3 h | 91 | tandfonline.com |

| Microwave | Catalyst-free, Solvent-free, 150 W | Benzil, 4-Bromobenzaldehyde, NH₄OAc | 3-5 min | 80-99 | tandfonline.comresearchgate.net |

| Microwave | Catalyst-free, Water | Benzil, Aromatic Aldehydes, NH₄OAc | 10 min | 88-99 | rsc.orgrsc.org |

| Microwave | Glyoxylic acid, Solvent-free | Benzil, Aromatic Aldehydes, NH₄OAc | 1-3 min | High | rasayanjournal.co.in |

Organocatalysis, which utilizes small organic molecules as catalysts, has become a major pillar of modern organic synthesis. For the formation of triarylimidazoles, various organic molecules have been investigated as efficient, metal-free catalysts. Glyoxylic acid has been used as an effective catalyst for the one-pot, three-component synthesis under solvent-free microwave irradiation, leading to high yields in very short reaction times. rasayanjournal.co.in Other organocatalysts, such as boric acid and pyridine-2-carboxylic acid, have also been employed, often under green conditions like ultrasound irradiation in aqueous media, providing excellent yields. researchgate.net These methods offer the advantages of using inexpensive, readily available, and often environmentally benign catalysts.

Catalyst-Mediated Synthetic Pathways

Mechanistic Elucidation of Synthetic Transformations Leading to the Compound

The primary and most established route for synthesizing this compound is the Debus-Radziszewski reaction. This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound (benzil), an aldehyde (4-bromobenzaldehyde), and a source of ammonia (ammonium acetate). slideshare.netwikipedia.org

Proposed Reaction Intermediates and Transition States

While the precise mechanism can be complex and subject to reaction conditions, a generally accepted pathway involves several key intermediates. Initially, the 1,2-dicarbonyl compound, benzil, reacts with ammonia (generated from ammonium acetate) to form a diimine intermediate. Concurrently, 4-bromobenzaldehyde reacts with ammonia to form an imine. The subsequent condensation of the diimine and the imine, followed by cyclization and oxidation, leads to the formation of the imidazole ring. wikipedia.org

The reaction is believed to proceed through a series of steps involving the formation of α-amino ketones and their subsequent condensation. The transition states involve the intricate arrangement of the reacting molecules, leading to the final stable imidazole structure.

| Step | Reactants | Intermediate/Transition State | Product |

| 1 | Benzil, Ammonia | Diimine Intermediate | - |

| 2 | 4-bromobenzaldehyde, Ammonia | Imine Intermediate | - |

| 3 | Diimine, Imine | Condensation and Cyclization | Dihydroimidazole |

| 4 | Dihydroimidazole | Oxidation | This compound |

Influence of Reaction Parameters on Pathway Selectivity

The selectivity of the synthetic pathway is highly dependent on various reaction parameters. The choice of catalyst, solvent, and temperature can significantly influence the reaction rate and the formation of byproducts. For instance, the use of a Lewis acid or a solid-supported acid catalyst can enhance the electrophilicity of the carbonyl carbons, thereby promoting the condensation steps. rsc.org

The solvent plays a crucial role in the reaction medium. While glacial acetic acid is traditionally used, greener alternatives are being explored to improve the sustainability of the synthesis. derpharmachemica.com The temperature is another critical factor; higher temperatures generally accelerate the reaction but must be carefully controlled to prevent decomposition of reactants and products. The stoichiometry of the reactants is also optimized to ensure the complete conversion of the limiting reagent.

Strategies for Enhancing Synthetic Efficiency and Yields

Considerable research has focused on improving the efficiency and yield of the synthesis of this compound and related compounds. These strategies often involve the use of novel catalysts and alternative reaction conditions.

Several catalytic systems have been developed to promote this reaction, including the use of copper iodide (CuI), zeolites, and various Lewis acids. nih.govorganic-chemistry.org These catalysts can lower the activation energy of the reaction, leading to faster reaction times and higher yields. Microwave-assisted synthesis has also emerged as a powerful technique, often dramatically reducing reaction times from hours to minutes and improving yields. organic-chemistry.org

Solvent-free reaction conditions have been explored as a green and efficient alternative to traditional solvent-based methods. researchgate.netasianpubs.orgsciepub.com These "green" approaches not only simplify the work-up procedure but also reduce the environmental impact of the synthesis.

Interactive Data Table: Comparison of Synthetic Methods

| Catalyst/Condition | Solvent | Temperature | Reaction Time | Yield (%) |

| Glacial Acetic Acid | Glacial Acetic Acid | Reflux | 5 hours | - |

| Copper Iodide (CuI) | Butanol | Reflux | 20 minutes | up to 95 |

| Zeolite | Solvent-free | Microwave | - | High |

| Diethyl ammonium hydrogen phosphate | Solvent-free | Thermal | - | Excellent |

| MIL-101(Cr) MOF | Solvent-free | - | - | High |

Atom Economy and Sustainability Considerations in Synthetic Routes

The concept of atom economy, a key principle of green chemistry, is an important consideration in evaluating synthetic routes. The multicomponent synthesis of this compound is inherently atom-economical as it combines three starting materials in a single step to form the desired product with the primary byproduct being water. researchgate.net

To further enhance the sustainability of this synthesis, efforts have been directed towards minimizing the use of hazardous solvents and developing recyclable catalysts. Solvent-free approaches and the use of heterogeneous catalysts that can be easily separated from the reaction mixture and reused are significant advancements in this regard. researchgate.netmdpi.com The use of microwave irradiation as an energy source also contributes to a more sustainable process by reducing energy consumption and reaction times. organic-chemistry.org

Advanced Spectroscopic and Crystallographic Methodologies for Structural Determination

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, the connectivity and chemical environments of the atoms within the molecule can be mapped out.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. The spectrum of 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole, typically recorded in a solvent like DMSO-d₆, reveals distinct signals for the aromatic protons and the N-H proton of the imidazole (B134444) ring. rsc.org

The aromatic region of the spectrum is complex due to the presence of three phenyl rings. The protons on the two 4,5-diphenyl groups and the 2-(4-bromophenyl) group exhibit chemical shifts generally between 7.25 and 8.12 ppm. rsc.org The protons on the 4-bromophenyl ring often appear as two doublets, characteristic of a para-substituted benzene (B151609) ring. rsc.org The protons of the unsubstituted phenyl rings at the 4 and 5 positions of the imidazole core present as a series of multiplets. rsc.org A key feature is a broad singlet signal observed at a downfield chemical shift, around 12.82 ppm, which is characteristic of the acidic N-H proton of the imidazole ring. rsc.org

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 12.82 | br | - | 1H, N-H (imidazole) |

| 8.12 | d | 7.2 | 2H, Aromatic |

| 7.51-7.58 | m | - | 6H, Aromatic |

| 7.46 | t | 7.2 | 2H, Aromatic |

| 7.40 | t | 7.8 | 1H, Aromatic |

| 7.33 | t | 7.0 | 2H, Aromatic |

| 7.25 | t | 7.4 | 1H, Aromatic |

Data recorded in DMSO-d₆ at 400 MHz. rsc.org

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and type of carbon atoms in a molecule. For this compound, the spectrum shows a series of signals in the aromatic region (typically 120-150 ppm), corresponding to the carbons of the three phenyl rings and the imidazole core. rsc.org

The spectrum displays distinct resonances for the imidazole ring carbons and the carbons of the phenyl substituents. rsc.org The carbon atom attached to the bromine (C-Br) in the 4-bromophenyl ring shows a characteristic chemical shift. rsc.org The other carbons of the phenyl rings and the imidazole ring appear in a cluster of signals, with their specific chemical shifts influenced by their electronic environment. rsc.org The C2 carbon of the imidazole ring, positioned between the two nitrogen atoms and attached to the bromophenyl group, typically appears at a downfield position. rsc.org

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm |

|---|

| 144.79 |

| 137.78 |

| 135.42 |

| 133.31 |

| 131.33 |

| 129.63 |

| 129.59 |

| 128.91 |

| 128.71 |

| 128.42 |

| 127.59 |

| 127.44 |

| 127.12 |

Data recorded in DMSO-d₆ at 100 MHz. rsc.org

While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the complex signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu In the spectrum of this compound, COSY would show cross-peaks between adjacent protons on each of the aromatic rings, allowing for the assignment of protons within each spin system. ipb.pt

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu This technique is invaluable for assigning the carbon signals based on the previously assigned proton signals. For example, each proton signal in the aromatic region would show a correlation to a specific carbon signal, confirming the C-H connectivity. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). sdsu.edu HMBC is particularly powerful for establishing the connectivity between different fragments of the molecule. For instance, it would show correlations from the protons on the 4-bromophenyl ring to the C2 carbon of the imidazole ring, confirming the attachment point of this substituent. Similarly, correlations from the protons of the 4,5-diphenyl groups to the C4 and C5 carbons of the imidazole ring would verify their positions. youtube.com

Vibrational Spectroscopic Characterization

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of molecules. These methods are sensitive to the presence of specific functional groups and provide a molecular fingerprint.

The FT-IR spectrum of this compound, typically recorded using a KBr pellet, displays several characteristic absorption bands that confirm the presence of its key functional groups. rsc.org

A prominent broad band is observed in the region of 3447 cm⁻¹, which is assigned to the N-H stretching vibration of the imidazole ring. rsc.org The C-H stretching vibrations of the aromatic rings are found around 3030 cm⁻¹. rsc.org The region between 1600 and 1400 cm⁻¹ contains absorptions corresponding to the C=N and C=C stretching vibrations of the imidazole and phenyl rings. rsc.org Specifically, a band at 1598 cm⁻¹ is often attributed to the C=N stretch of the imidazole ring. rsc.org Bands in the fingerprint region, including those at 1071 cm⁻¹ and 825 cm⁻¹, can be associated with in-plane and out-of-plane bending vibrations of the aromatic C-H bonds and the C-Br stretching vibration. rsc.org

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3447 | N-H stretching |

| 3030 | Aromatic C-H stretching |

| 1598 | C=N stretching |

| 1499, 1482, 1450 | Aromatic C=C stretching |

| 1071 | C-Br stretching / C-H in-plane bending |

| 825 | C-H out-of-plane bending (para-substitution) |

| 765, 693 | C-H out-of-plane bending (mono-substitution) |

Data recorded with KBr pellet. rsc.org

Raman spectroscopy is a complementary technique to FT-IR. While FT-IR measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar, symmetric molecular vibrations.

For this compound, a Raman spectrum would be expected to show strong signals for the symmetric stretching modes of the phenyl rings. The symmetric "ring breathing" mode of the para-substituted bromophenyl ring and the phenyl rings at the 4 and 5 positions would be particularly prominent. These symmetric vibrations are often weak or forbidden in the IR spectrum. The C-Br stretching vibration would also be observable. The combination of FT-IR and Raman data provides a more complete picture of the vibrational modes of the molecule, aiding in a comprehensive structural characterization. mdpi.com

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound, with a molecular formula of C₂₁H₁₅BrN₂, the exact monoisotopic mass is 374.0473 g/mol . The presence of the bromine atom is a key diagnostic feature, as its two stable isotopes, ⁷⁹Br and ⁸¹Br, have a near 1:1 natural abundance, leading to a characteristic M+ and M+2 isotopic pattern in the mass spectrum.

Upon electron ionization (EI), the molecule is expected to form a molecular ion (M⁺˙) at m/z 374 and 376. The subsequent fragmentation is dictated by the stability of the resulting ions and neutral fragments. A plausible fragmentation pathway for this compound would involve the following key steps:

Loss of the bromine atom: A primary fragmentation event would be the cleavage of the C-Br bond to yield a phenyl-imidazole cation at m/z 295. This fragment would be stabilized by the extensive conjugation of the triphenyl-imidazole system.

Fission of the imidazole ring: The imidazole ring itself can undergo cleavage. Common fragmentation of the imidazole core involves the loss of HCN or related neutral species.

Cleavage of phenyl groups: Fragmentation can also occur through the loss of phenyl groups (C₆H₅, 77 Da) or the bromophenyl group (C₆H₄Br, 156/158 Da).

A summary of the expected major fragments is presented in the table below.

| m/z (relative to ⁷⁹Br) | Proposed Fragment Ion | Plausible Neutral Loss |

| 374/376 | [C₂₁H₁₅BrN₂]⁺˙ | - |

| 295 | [C₂₁H₁₅N₂]⁺ | Br˙ |

| 165 | [C₁₃H₉]⁺ | C₈H₆BrN₂ |

| 156/158 | [C₆H₄Br]⁺ | C₁₅H₁₁N₂ |

| 77 | [C₆H₅]⁺ | C₁₅H₁₀BrN₂ |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Conformation and Packing

Single Crystal X-ray Diffraction (SCXRD) provides definitive proof of a molecule's three-dimensional structure in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound is not publicly available, the analysis of a closely related derivative, 2-(4-bromophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole, offers significant insight into the expected structural features. nih.gov

The determination of a crystal structure via SCXRD involves a systematic procedure. A suitable single crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and processed to yield a set of crystallographic data.

For the related compound, 2-(4-bromophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole, the crystallographic data was collected on a Bruker APEXII CCD area-detector diffractometer. nih.gov The structure was solved using direct methods and refined by full-matrix least-squares on F². The key crystallographic and refinement parameters for this related compound are summarized in the table below. nih.gov

| Parameter | Value |

| Chemical Formula | C₂₆H₂₅BrN₂ |

| Formula Weight | 445.39 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.665(5) |

| b (Å) | 9.619(5) |

| c (Å) | 21.541(10) |

| β (°) | 91.092(9) |

| Volume (ų) | 2209.4(19) |

| Z | 4 |

| R[F² > 2σ(F²)] | 0.066 |

| wR(F²) | 0.116 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

In this structure, the phenyl rings and the 4-bromophenyl ring are twisted with respect to the imidazole ring, with dihedral angles of 30.1(2)°, 64.3(3)°, and 42.0(2)°, respectively. nih.gov This non-planar conformation is a common feature in such multi-aryl substituted imidazoles, arising from steric hindrance between the bulky phenyl groups.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.comelsevierpure.comnih.govnih.gov This method maps the electron distribution of a molecule within its crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules.

H···H contacts: These are generally the most abundant interactions and represent van der Waals forces. elsevierpure.comnih.gov

C-H···π interactions: The hydrogen atoms of one molecule can interact with the π-electron clouds of the phenyl or imidazole rings of an adjacent molecule. mdpi.com

π-π stacking: The aromatic rings can stack on top of each other, contributing to the stability of the crystal structure. mdpi.comresearchgate.net

Halogen bonding: The bromine atom in this compound can act as a halogen bond donor, interacting with electron-rich atoms of neighboring molecules.

The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions, with different types of contacts appearing in distinct regions of the plot. This allows for a detailed understanding of the forces governing the supramolecular assembly in the solid state.

Electronic Absorption and Emission Spectroscopy Methodologies for Chromophore Analysis

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to probe the electronic structure and photophysical properties of a molecule. The chromophore in this compound is the extended π-conjugated system encompassing the three phenyl rings and the imidazole core.

The UV-Vis absorption spectrum of triphenyl-imidazole derivatives typically exhibits strong absorption bands in the ultraviolet region, corresponding to π-π* electronic transitions. rsc.orgresearchgate.netnih.govresearchgate.netsemanticscholar.org The exact position and intensity of these bands are influenced by the substituents on the phenyl rings and the solvent polarity. bwise.kr For 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol, absorption peaks have been observed at 340 nm and 406 nm. researchgate.netsemanticscholar.org The presence of the bromine atom in the para position of one of the phenyl rings in the title compound is expected to cause a slight red-shift (bathochromic shift) of the absorption maxima compared to the unsubstituted triphenyl-imidazole.

Many triphenyl-imidazole derivatives are also known to be fluorescent, emitting light upon excitation with UV radiation. rsc.orgresearchgate.netnih.govresearchgate.netrsc.org The fluorescence emission spectrum is typically a broad band at a longer wavelength than the absorption, a phenomenon known as the Stokes shift. unito.it The fluorescence quantum yield and lifetime are important parameters that characterize the emission process and can be sensitive to the molecular environment. bwise.krnih.govnih.gov The photophysical properties of these compounds make them interesting for applications in materials science, such as in organic light-emitting diodes (OLEDs). rsc.org

In Depth Computational and Theoretical Investigations

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a prominent quantum mechanical method used to investigate the electronic excited states of molecules. rsc.org It is widely applied to predict optical properties, such as UV-Vis absorption and emission spectra. rsc.org This approach allows for the calculation of vertical excitation energies, oscillator strengths, and the nature of electronic transitions, providing a detailed picture of how the molecule interacts with light. nih.govrsc.org

For imidazole (B134444) derivatives, TD-DFT calculations are instrumental in understanding their photophysical behavior. In a theoretical study on the closely related compound 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol, TD-DFT calculations were performed using the B3LYP functional and a 6-31+G(d,p) basis set to elucidate its nonlinear optical (NLO) properties. researchgate.net The analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), revealed a low energy gap, which is indicative of potential NLO activity. researchgate.net

The calculations identified key electronic transitions contributing to the molecule's absorption spectrum. researchgate.net The primary transitions, along with their corresponding excitation energies, oscillator strengths (f), and light-harvesting efficiencies (LHE), demonstrate the charge transfer characteristics of the excited states. researchgate.net For instance, the transition from HOMO to LUMO is often the most significant, indicating a charge redistribution upon photoexcitation. nih.gov Analysis of natural bond orbitals (NBO) further quantifies this charge transfer, showing how electron density shifts between different parts of the molecule in the excited state. researchgate.net Such studies confirm the presence of dipolar excited states with significant changes in dipole moment, a key factor for NLO materials. researchgate.net

Table 1: Theoretical Excitation Properties of a Related Imidazole Derivative Data derived from theoretical calculations on 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol in DMSO solvent. researchgate.net

| Excitation Energy (Eex) | Wavelength (nm) | Oscillator Strength (f) | Light Harvesting Efficiency (LHE) | Major Electronic Transitions |

|---|---|---|---|---|

| 3.58 eV | 346 | 0.62 | 0.76 | HOMO -> LUMO (98%) |

| 4.27 eV | 290 | 0.12 | 0.24 | HOMO-1 -> LUMO (90%) |

| 4.44 eV | 279 | 0.18 | 0.34 | HOMO -> LUMO+1 (89%) |

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. frontiersin.org This technique is particularly valuable for exploring the conformational landscape of flexible molecules, providing insights into their dynamic behavior, stability, and interactions. nih.govnih.gov For a molecule like 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole, which possesses rotatable bonds connecting its phenyl rings, MD simulations can reveal the preferred spatial arrangements (conformations) and the energy barriers between them.

A typical MD simulation involves several steps. First, an initial 3D structure of the molecule is placed in a simulated environment, often a box of solvent molecules like water, to mimic physiological or experimental conditions. The system then undergoes an energy minimization process to remove any steric clashes or unfavorable geometries. This is followed by an equilibration phase, where the system's temperature and pressure are gradually brought to the desired values and allowed to stabilize. nih.gov

Finally, the production simulation is run for a specific duration, typically nanoseconds to microseconds, during which the positions and velocities of all atoms are calculated by integrating Newton's laws of motion. mdpi.com The resulting trajectory provides a detailed movie of the molecule's dynamic behavior. Analysis of this trajectory can identify the most stable and frequently occurring conformations through techniques like cluster analysis. nih.gov Furthermore, properties such as the root mean square deviation (RMSD) can be calculated to assess the stability of the molecule's structure over the simulation time. mdpi.com By understanding the conformational preferences, researchers can better predict how the molecule might interact with biological targets or other molecules.

Quantitative Structure–Activity Relationship (QSAR) Studies (methodology, not specific results)

Quantitative Structure–Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net The fundamental principle is that the activity of a chemical is determined by its structural, physicochemical, and electronic properties. QSAR methodologies are widely used in drug discovery and materials science to predict the activity of new compounds and to guide the design of molecules with enhanced properties. rjptonline.org

The development of a QSAR model involves several key steps:

Data Set Selection : A diverse set of molecules with known activities (e.g., inhibitory concentrations, binding affinities) is compiled. This set is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. frontiersin.org

Descriptor Calculation : For each molecule in the dataset, a variety of numerical parameters, known as molecular descriptors, are calculated. These can include constitutional descriptors (e.g., molecular weight), topological indices (describing molecular branching and shape), quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment), and physicochemical properties (e.g., lipophilicity (LogP), surface tension). researchgate.netresearchgate.net

Model Development : Statistical methods are employed to find a correlation between the calculated descriptors and the measured activity. Techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Genetic Function Approximation are used to generate a mathematical equation that best describes this relationship. researchgate.netfrontiersin.org

Model Validation : The robustness and predictive ability of the QSAR model are rigorously assessed. This is done using the test set of compounds that were not used in model creation. Statistical metrics such as the correlation coefficient (r²) and the cross-validated correlation coefficient (q²) are evaluated to ensure the model is reliable. researchgate.netnih.gov

For imidazole derivatives, 3D-QSAR models have also been developed. rjptonline.orgfrontiersin.org These models consider the three-dimensional properties of the molecules, such as steric, electrostatic, and hydrophobic fields, to provide a more detailed understanding of the structure-activity relationship and guide the rational design of new, more potent analogs. rjptonline.orgnih.gov

Reactivity Studies and Functionalization Strategies of the 4 Bromophenyl Moiety and Imidazole Core

Electrophilic Aromatic Substitution Reactions on Phenyl Rings

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. In 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole, there are three phenyl rings that can potentially undergo EAS: the 4-bromophenyl ring at the C2 position, and the two phenyl rings at the C4 and C5 positions. The reactivity and regioselectivity of these reactions are governed by the electronic nature of the substituents already present on each ring.

The phenyl rings at the C4 and C5 positions are substituted by the imidazole (B134444) core. The imidazole ring can act as either an activating or deactivating group depending on the reaction conditions and the point of attachment. Generally, attachment via a carbon atom to the phenyl ring means the imidazole group exerts a deactivating, meta-directing effect through its electron-withdrawing inductive effect.

The 4-bromophenyl ring at the C2 position is influenced by two groups: the bromine atom and the imidazole ring.

Bromine atom : As a halogen, bromine is a deactivating but ortho-, para-directing group for EAS. It deactivates the ring towards electrophilic attack due to its electron-withdrawing inductive effect, but directs incoming electrophiles to the ortho and para positions through resonance donation of its lone pairs.

Imidazole moiety : Connected at the C1 position of this phenyl ring, the imidazole group is a deactivating group, further reducing the nucleophilicity of the 4-bromophenyl ring.

Consequently, all three phenyl rings are electronically deactivated towards electrophilic aromatic substitution, making such reactions challenging. Harsh conditions, such as the use of strong Lewis acids and high temperatures, would likely be required to effect reactions like nitration, sulfonation, or Friedel-Crafts alkylation/acylation.

If EAS were to occur on the 4-bromophenyl ring, the bromine atom would direct incoming electrophiles to its ortho positions (C2' and C6' of the bromophenyl ring), as the para position is blocked. On the C4 and C5 phenyl rings, the imidazole substituent would direct incoming electrophiles to the meta positions. Due to this significant deactivation, functionalization of the phenyl rings is more commonly achieved by incorporating substituted phenyl groups during the initial synthesis of the imidazole core rather than by post-synthetic modification via EAS.

Nucleophilic Reactions at the Imidazole Nitrogen Atoms

The imidazole ring contains two nitrogen atoms: a pyrrole-type nitrogen (N-1) bearing a hydrogen atom and a pyridine-type nitrogen (N-3) with a lone pair of electrons. The N-H proton is weakly acidic and can be removed by a base to form an imidazolate anion. This anion is a potent nucleophile and readily participates in reactions with various electrophiles.

N-Alkylation and N-Acylation: The pyrrole-type nitrogen is the primary site for nucleophilic attack. Deprotonation with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), followed by the addition of an alkyl or acyl halide, leads to the formation of N-substituted derivatives.

For instance, the reaction of 2,4,5-triphenyl-1H-imidazole with ethyl chloroacetate (B1199739) in the presence of anhydrous potassium carbonate in DMF yields ethyl 2-(2,4,5-triphenyl-1H-imidazol-1-yl)acetate. This ester can be further converted into an acetohydrazide by reacting with hydrazine (B178648) hydrate (B1144303), providing a key intermediate for the synthesis of Schiff bases.

Another important N-functionalization is the Mannich reaction. 2,4,5-triphenylimidazole (B1675074) can react with formaldehyde (B43269) and a secondary amine (such as morpholine, dimethylamine, or benzimidazole) to yield N-aminomethylated derivatives, known as Mannich bases. These reactions typically utilize the abstractable hydrogen on the N-1 nitrogen.

N-Arylation: N-Arylation of imidazoles can be achieved through transition metal-catalyzed cross-coupling reactions. Copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination conditions can be employed to couple the imidazole N-H with aryl halides or arylboronic acids. These methods provide access to N-aryl imidazole derivatives, which are important substructures in many biologically active molecules. For example, copper(I) oxide nanoparticles have been shown to effectively catalyze the N-arylation of various nitrogen-containing heterocycles, including imidazoles, with aryl halides under solvent-free conditions.

The table below summarizes common nucleophilic reactions at the imidazole nitrogen.

| Reaction Type | Reagents | Product Type |

| N-Alkylation | Alkyl halide (e.g., ethyl chloroacetate), Base (e.g., K₂CO₃) | N-Alkyl imidazole |

| N-Acylation | Acyl halide (e.g., adipoyl chloride), Base (e.g., NaH) | N-Acyl imidazole |

| Mannich Reaction | Formaldehyde, Secondary amine | N-Aminomethyl imidazole |

| N-Arylation | Aryl halide or Arylboronic acid, Catalyst (e.g., Cu(I), Pd(0)) | N-Aryl imidazole |

Transition Metal-Catalyzed Cross-Coupling Reactions at the Bromine Site

The bromine atom on the C2-phenyl ring is a versatile handle for a wide range of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds, allowing for significant structural diversification of the this compound scaffold. Palladium-based catalysts are most commonly employed for these transformations.

The Suzuki-Miyaura reaction is one of the most widely used methods for forming biaryl structures. It involves the coupling of an aryl halide (in this case, the 4-bromophenyl group) with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. mdpi.comjapsonline.com

This reaction would allow the introduction of a wide variety of aryl, heteroaryl, or vinyl groups at the 4-position of the C2-phenyl ring. The choice of catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), ligand, base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), and solvent (e.g., toluene, dioxane, DMF) is crucial for achieving high yields and can be optimized depending on the specific boronic acid used. For example, the Suzuki coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids has been successfully achieved using Pd(PPh₃)₄ as the catalyst and K₃PO₄ as the base in 1,4-dioxane. mdpi.com A similar system could be applied to this compound.

The Heck reaction couples the aryl bromide with an alkene to form a new C-C bond, typically yielding a substituted styrene (B11656) derivative. sigmaaldrich.comasianpubs.org The reaction is catalyzed by a palladium complex (e.g., Pd(OAc)₂, PdCl₂) and requires a base (e.g., Et₃N, K₂CO₃). This method would enable the introduction of various vinyl groups at the bromine-bearing position.

The Sonogashira coupling reaction forms a C-C bond between the aryl bromide and a terminal alkyne. mdpi.comnih.gov This reaction is unique in that it typically requires both a palladium catalyst and a copper(I) co-catalyst (e.g., CuI). An amine base, such as triethylamine (B128534) or diethylamine, is often used, which can also serve as the solvent. mdpi.com This reaction would produce an arylalkyne, significantly extending the π-conjugated system of the molecule. Copper-free Sonogashira protocols have also been developed. rsc.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. rsc.org It allows for the coupling of the aryl bromide with a wide range of primary and secondary amines, including anilines, alkylamines, and N-heterocycles. This reaction is a powerful method for synthesizing arylamine derivatives. The catalytic system usually consists of a palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a sterically hindered phosphine (B1218219) ligand (e.g., BINAP, XPhos, tBuBrettPhos), along with a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). rsc.orgrsc.org Applying this reaction to this compound would provide access to a library of N-substituted aniline (B41778) derivatives.

The table below provides an overview of these key cross-coupling reactions.

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

| Suzuki-Miyaura | Organoboron reagent (e.g., R-B(OH)₂) | C-C (sp²-sp²) | Pd(0) or Pd(II) catalyst, Base |

| Heck | Alkene (e.g., H₂C=CHR) | C-C (sp²-sp²) | Pd(0) or Pd(II) catalyst, Base |

| Sonogashira | Terminal alkyne (e.g., H-C≡C-R) | C-C (sp²-sp) | Pd(0) catalyst, Cu(I) co-catalyst, Amine base |

| Buchwald-Hartwig | Amine (e.g., R₂NH) | C-N | Pd(0) or Pd(II) catalyst, Phosphine ligand, Strong base |

Radical Reactions and Reactive Intermediate Generation (e.g., Imidazol-5-yl radicals)

The involvement of radical intermediates in the chemistry of this compound is less explored compared to ionic pathways. However, the structural motifs present suggest potential for radical generation and subsequent reactions.

Photo-oxidation and Singlet Oxygen: The parent compound, 2,4,5-triphenylimidazole (lophine), is known for its chemiluminescence, a process that involves radical intermediates and the formation of a high-energy peroxide. Lophine derivatives can undergo photo-oxidation reactions. Studies have shown that N-aryl lophine derivatives can be susceptible to rapid photo-oxidation under UV irradiation, a process that involves the generation of self-sensitized singlet oxygen which then attacks the imidazole core. This suggests that the this compound core could be susceptible to similar photo-oxidative degradation, potentially proceeding through radical or peroxide intermediates. The stability can be enhanced by substituting the N-H proton with alkyl or benzyl (B1604629) groups.

Radical Generation at the C-Br Bond: The carbon-bromine bond of the 4-bromophenyl group can be cleaved homolytically under certain conditions to generate an aryl radical. This could potentially be achieved through photolysis with UV light or through single-electron transfer (SET) processes in photochemical or electrochemical reactions. Once formed, this aryl radical could participate in various radical-mediated transformations, such as addition to alkenes or aromatic substitution reactions, although these pathways are not well-documented for this specific molecule.

Electrochemical Generation of Radicals: Electrochemical methods offer a powerful way to generate radical intermediates under mild conditions. For instance, the electrochemical synthesis of substituted imidazoles has been reported, proceeding through various radical or ionic intermediates generated at an electrode. rsc.orgrsc.org It is conceivable that anodic oxidation of the imidazole ring or cathodic reduction of the C-Br bond in this compound could generate radical cations or radical anions, respectively, which could then undergo further reactions. For example, electrochemically generated amidyl radicals have been used to synthesize benzoxazoles, demonstrating the utility of electrochemistry in generating reactive radical species for heterocyclic synthesis.

While specific studies on radical reactions of this compound are limited, the inherent properties of the lophine core and the aryl bromide moiety suggest that photochemical and electrochemical methods could be viable strategies for generating reactive radical intermediates and exploring new functionalization pathways.

Derivatization at the Imidazole N-H Group for N-Substituted Analogues

The presence of a secondary amine (N-H) within the imidazole core of this compound offers a reactive site for the introduction of various functional groups, leading to the synthesis of N-substituted analogues. This derivatization is significant as modifications at the N-1 position of the imidazole ring can substantially alter the molecule's steric and electronic properties, and consequently its chemical and biological characteristics. The nitrogen atom, bearing a lone pair of electrons and an acidic proton, can readily undergo substitution reactions, most notably alkylation and acylation, upon deprotonation with a suitable base.

The N-alkylation of triarylimidazoles is a common strategy to produce a diverse range of derivatives. Research has demonstrated the successful N-alkylation of the title compound and its close analogues. For instance, 2-(4-bromophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole was synthesized, and its crystal structure was determined, confirming the addition of the pentyl group to the imidazole nitrogen. nih.gov This type of reaction is typically achieved by treating the parent imidazole with an alkyl halide in the presence of a base. Common bases used for this purpose include potassium hydroxide (B78521) or potassium carbonate in a suitable organic solvent like acetone (B3395972) or a non-reactive aromatic solvent. derpharmachemica.comgoogle.com The reaction proceeds via the deprotonation of the N-H group to form an imidazolide (B1226674) anion, which then acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in an SN2 reaction.

In a similar fashion, functionalized alkyl groups can be introduced. A study on the related compound, 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole, showed that it could be reacted with ethyl chloroacetate in the presence of anhydrous potassium carbonate in dry acetone. derpharmachemica.com This reaction attaches an ethyl acetate (B1210297) moiety to the imidazole nitrogen, creating an ester derivative that can be further modified, for example, by reaction with hydrazine hydrate to form a hydrazide. derpharmachemica.com These examples underscore the versatility of the N-H group as a handle for chemical modification.

The selection of reaction conditions, including the base, solvent, and temperature, is crucial for optimizing the yield and preventing side reactions. For some imidazole alkylations, phase transfer catalysts are employed to facilitate the reaction between the aqueous and organic phases. researchgate.net The general reactivity allows for the synthesis of a wide library of N-substituted compounds from the this compound scaffold.

| Parent Compound | Reagent(s) | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| This compound | Pentyl halide (inferred) | Not specified, synthesized according to a previously reported procedure. | 2-(4-bromophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole | nih.gov |

| 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole | Ethyl chloroacetate, K₂CO₃ | Reflux in dry acetone for 30 hours. | Ethyl 2-(2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl)acetate | derpharmachemica.com |

| Ethyl 2-(2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl)acetate | Hydrazine hydrate | Reflux in ethanol (B145695) for 12 hours. | 2-(2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl)acetohydrazide | derpharmachemica.com |

Photochemical Reactivity and Photochromic Investigations

While specific photochemical studies on this compound are not extensively documented, the broader class of 2,4,5-triarylimidazoles, known as lophine derivatives, is renowned for its unique photochemical properties, including photochromism and chemiluminescence. acs.orgacs.orgacs.org Photochromism is the phenomenon where a compound undergoes a reversible transformation between two forms having different absorption spectra upon irradiation with light.

The characteristic photochemical reactivity of the lophine scaffold involves the N-H or C-N bond of the imidazole ring. Upon exposure to ultraviolet (UV) light or upon chemical oxidation, these molecules can generate a stable triarylimidazyl radical. acs.orgacs.org This process involves the dissociation of a dimer of the radical, or the oxidation of the parent imidazole. The resulting radical is stabilized by the extensive delocalization of the unpaired electron across the three aryl rings and the imidazole core.

The formation of this stable radical species is accompanied by a significant color change, which is the basis for the photochromism of these compounds. The colored radical species can then revert to the colorless leuco-form (the dimer) in the dark or upon heating. acs.orgacs.org This reversible generation of a stable free radical upon photoirradiation makes these compounds interesting for applications in smart materials and optical devices.

Furthermore, lophine and its derivatives have been investigated as activators in peroxyoxalate chemiluminescence (PO) systems. rsc.org In these reactions, the imidazole derivative interacts with a high-energy intermediate derived from the reaction of an oxalate (B1200264) ester and hydrogen peroxide. This interaction occurs through a chemically initiated electron exchange luminescence (CIEEL) mechanism, where the imidazole derivative is oxidized to its radical cation, leading to the emission of light. rsc.org A study confirmed the CIEEL mechanism by finding a linear free-energy correlation between the reaction's catalytic rate constants and the oxidation potentials of the lophine derivatives, indicating the formation of a radical cation in the transition state. rsc.org

Given that this compound is a member of the lophine family, it is predicted to exhibit similar photochemical behavior, including the potential for photochromic activity through the light-induced generation of a stable 2-(4-bromophenyl)-4,5-diphenylimidazolyl radical. The presence of the bromine atom, a heavy atom, could potentially influence the excited-state dynamics, such as promoting intersystem crossing, although specific studies are required to confirm these properties.

Investigation of Acidity and Basicity in Various Media

The this compound molecule possesses amphoteric properties, characteristic of the imidazole ring, meaning it can act as both a weak acid and a weak base. rasayanjournal.co.in

The acidity of the compound is attributed to the pyrrole-like N-H proton at the N-1 position. The deprotonation of this site results in the formation of a resonance-stabilized imidazolide anion. The pKa of the N-H proton in unsubstituted imidazole is approximately 14.5, making it more acidic than alcohols but less acidic than phenols. youtube.com In this compound, the acidity is influenced by the electronic effects of the three aryl substituents. The two phenyl groups at the 4 and 5 positions and the 4-bromophenyl group at the 2 position contribute to the delocalization and stabilization of the negative charge in the conjugate base. The 4-bromophenyl group, in particular, exerts an electron-withdrawing inductive effect, which is expected to increase the acidity of the N-H proton compared to the unsubstituted 2,4,5-triphenyl-1H-imidazole. Studies on substituted imidazoles have shown that electron-withdrawing groups, such as nitro groups, significantly increase the acidity of the N-H bond. dtic.mildtic.mil

The basicity of the molecule is due to the pyridine-like, sp2-hybridized nitrogen atom at the N-3 position, which has a lone pair of electrons available for protonation. youtube.com The basicity of this nitrogen is generally lower than that of aliphatic amines. This is because its lone pair resides in an sp2 hybrid orbital, which has a higher s-character (33%) compared to an sp3 orbital (25%). libretexts.org The greater s-character means the electrons are held more closely to the nucleus, making them less available to bond with a proton. libretexts.org The pKa of the conjugate acid of a typical imine is in the range of 5-7. libretexts.org For the title compound, the extensive π-system of the three aryl rings can further delocalize the electron density, which tends to decrease the basicity of the nitrogen atom. researchgate.net The electron-withdrawing 4-bromophenyl group at the C-2 position is expected to further reduce the electron density at the N-3 nitrogen, making this compound a weaker base than its unsubstituted triphenylimidazole counterpart.

Potential Applications in Advanced Materials and Supramolecular Chemistry

Role as Building Blocks in Organic Electronic Materials (e.g., OLEDs, OFETs)

The imidazole (B134444) nucleus is a key structural motif in many organic molecules designed for electronic applications. researchgate.net Derivatives of imidazole are integral to the creation of electron transport materials, bipolar host materials, and fluorescent emitters in Organic Light-Emitting Diodes (OLEDs). researchgate.net The progress in organic electronics is largely dependent on the synthesis of novel organic semiconductors, with imidazole derivatives playing a significant role. researchgate.netresearchgate.net

The compound 2-(4-bromophenyl)-1-phenyl-1H-phenanthro[9,10-d]imidazole, a structurally related molecule, has been identified as a critical component in OLED technology, highlighting the potential of the bromophenyl-imidazole core in this field. nbinno.com Imidazole-based compounds are particularly noted for their use in blue-emitting OLEDs. metu.edu.trmdpi.com The design of such materials often involves attaching different substituents to the imidazole core to tune their optical and electroluminescent properties. metu.edu.tr For instance, new derivatives of carbazole (B46965) and diphenyl imidazole have been synthesized and investigated as hosts for green, red, and sky-blue phosphorescent OLEDs, demonstrating high triplet energies and efficient charge transport. mdpi.com

While the direct application of 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole in Organic Field-Effect Transistors (OFETs) is not extensively documented in the reviewed literature, the charge transport properties inherent in similar imidazole derivatives suggest its potential in this area. mdpi.com

The design of effective charge transport and host materials for OLEDs hinges on several key molecular features. Imidazole-based systems are often employed due to their inherent electron-transporting or bipolar capabilities. researchgate.net For a material to function as an efficient host in a phosphorescent OLED, it must possess a triplet energy higher than that of the phosphorescent guest dopant to ensure efficient energy transfer. Imidazole and carbazole derivatives have been shown to exhibit high triplet energies, making them suitable for this purpose. mdpi.com

Bipolar charge transport, the ability to transport both holes and electrons, is another crucial characteristic for host materials, as it leads to a more balanced charge injection and recombination within the emissive layer, thereby improving device efficiency and lifetime. mdpi.com Certain derivatives of diphenyl imidazole linked with carbazole moieties have demonstrated bipolar charge transport, with electron mobility reaching up to 10⁻⁴ cm²/V·s. mdpi.com The strategic placement of electron-donating and electron-withdrawing groups on the imidazole scaffold is a common strategy to modulate charge transport properties. The 4-bromophenyl group in the title compound can be considered an electron-withdrawing group, which could influence its electron-transporting characteristics.

Furthermore, the morphology of the material in the solid state is critical. The design of molecules that can form stable amorphous glasses with high glass transition temperatures (Tg) is essential for creating durable and long-lasting OLED devices. mdpi.com The bulky phenyl and bromophenyl substituents on the imidazole core of this compound likely contribute to a non-planar structure, which can inhibit crystallization and promote the formation of stable amorphous films.

Ligand Design in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

Imidazole and its derivatives are highly versatile ligands in coordination chemistry and are extensively used in the construction of Metal-Organic Frameworks (MOFs). rsc.org The two nitrogen atoms in the imidazole ring provide multiple coordination sites, allowing for the formation of diverse and stable coordination complexes and polymers. rsc.orgnih.gov The introduction of substituents, such as the bromophenyl group, onto the imidazole core allows for the fine-tuning of the electronic and steric properties of the ligand, which in turn influences the structure and properties of the resulting MOFs. researchgate.netnih.gov

A closely related ligand, 2-(p-bromophenyl)-1H-imidazole-4,5-dicarboxylic acid (p-BrPhH3IDC), has been successfully used to synthesize a variety of MOFs with metals such as Ca(II), Sr(II), Zn(II), Co(II), and Cd(II). researchgate.net The resulting frameworks range from one-dimensional polymers to complex three-dimensional structures. researchgate.net This demonstrates the capability of the 2-(4-bromophenyl)imidazole unit to act as a robust building block for creating porous, crystalline materials with potential applications in gas storage, separation, and catalysis. researchgate.netnih.gov

The imidazole ring offers several coordination modes. It can coordinate to a metal center through either of its nitrogen atoms, acting as a monodentate ligand. It can also bridge two metal centers, acting as a bidentate ligand. When functionalized with other donor groups, such as the carboxylates in 2-(p-bromophenyl)-1H-imidazole-4,5-dicarboxylic acid, the ligand can exhibit more complex, multidentate coordination behavior, chelating to metal ions and forming stable, extended networks. researchgate.netnih.gov

In the MOFs constructed from p-BrPhH3IDC, the ligand demonstrates various deprotonation states and coordination modes, bonding with metal ions to create diverse architectures. researchgate.net For example, complexes of Co(II), Cu(II), and Ni(II) with thiazolyl hydrazone ligands containing a p-bromophenyl group have been synthesized, where the ligand acts as a bidentate chelate, bonding through an azomethine nitrogen and a ring sulfur atom. researchgate.net The protonation of one of the imidazole nitrogen atoms, as seen in 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazol-3-ium chloride, also plays a crucial role in directing the supramolecular structure through hydrogen bonding interactions with counter-ions. nih.govresearchgate.net

Supramolecular Assembly and Self-Organization Phenomena

The structure of this compound, with its combination of hydrogen bond donors (the N-H group) and aromatic surfaces, makes it an excellent candidate for studying supramolecular assembly and self-organization. In the solid state, molecules of this type often arrange themselves into well-defined architectures through a combination of non-covalent interactions, including hydrogen bonding and π-π stacking.

For instance, in the crystal structure of a related azo-imidazole derivative, molecules form centrosymmetric dimers through N—H⋯O hydrogen bonds, and these dimers are further organized by π–π stacking interactions between imidazole rings. nih.gov Similarly, the crystal structure of 2-(4-bromophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole shows that molecules stack in columns, although significant intermolecular interactions were not observed in this specific case. nih.gov The interplay of these weak interactions is a key factor in crystal engineering, dictating the packing and ultimately the physical properties of the material.

Hydrogen bonding is a powerful and directional tool in crystal engineering for the construction of predictable supramolecular architectures. The imidazole N-H group is a reliable hydrogen bond donor, frequently participating in interactions with suitable acceptors like nitrogen, oxygen, or halide ions. researchgate.netsemanticscholar.orgeurjchem.com

In various imidazole derivatives, N-H···N and N-H···O hydrogen bonds are commonly observed, leading to the formation of chains, dimers, and more complex networks. nih.govsemanticscholar.orgeurjchem.com For example, the crystal structure of 4-(2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole-1-yl)-2,3-dimethyl-1-phenyl-1,2-dihydropyrzol-5-one features C–H⋅⋅⋅O intermolecular hydrogen bonds that link molecules into chains. rasayanjournal.co.in In the case of 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazol-3-ium chloride, strong N—H⋯Cl hydrogen bonds are the primary interactions, linking the organic cations and chloride anions into linear chains. nih.govresearchgate.net These examples underscore the pivotal role of hydrogen bonding in dictating the solid-state assembly of imidazole-containing compounds.

Table 1: Hydrogen Bond Geometries in Related Imidazole Derivatives

| Compound | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Reference |

|---|---|---|---|---|---|---|

| 2-(4-Nitrophenyl)-4,5-diphenyl-1H-imidazol-3-ium chloride | N1—H1A⋯Cl1 | 0.86 | 2.25 | 3.105 (2) | 176 | nih.gov |

Applications in Chemosensing Platforms (focus on design and sensing mechanism)

The imidazole scaffold can be functionalized to create chemosensors for the detection of specific ions or molecules. The design of such sensors often involves incorporating a signaling unit (a chromophore or fluorophore) and a recognition site (a receptor) into the same molecule. The binding of an analyte to the receptor site causes a change in the electronic properties of the signaling unit, resulting in a detectable colorimetric or fluorescent response.

A chemosensor based on 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole has been developed for the selective and sensitive detection of Fe³⁺ and S²⁻ ions. researchgate.net The design leverages the imidazole derivative as a fluorophore and colorimetric agent. The sensing mechanism for Fe³⁺ likely involves coordination of the iron ion with the nitrogen atoms of the imidazole ring, which quenches the fluorescence of the compound. The addition of Fe³⁺ to a solution of the sensor results in a visible color change and a significant decrease in fluorescence intensity. This platform demonstrates how the 2-aryl-4,5-diphenyl-1H-imidazole core can be adapted for sensing applications. The bromo-substituent in this compound could potentially be functionalized further, for example, through cross-coupling reactions, to attach different recognition units for detecting other analytes of interest. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-(4-bromophenyl)-1-phenyl-1H-phenanthro[9,10-d]imidazole |

| 2-(p-bromophenyl)-1H-imidazole-4,5-dicarboxylic acid |

| 2-(4-bromophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole |

| 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole |

| 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazol-3-ium chloride |

| 4-(2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole-1-yl)-2,3-dimethyl-1-phenyl-1,2-dihydropyrzol-5-one |

Incorporation into Polymer Architectures for Functional Materials

The strategic incorporation of "this compound" and its derivatives into polymer architectures represents a promising avenue for the development of advanced functional materials. The bulky, rigid, and photoactive nature of the tetraphenylimidazole (TPI) core, combined with the reactive handle provided by the bromophenyl group, allows for its integration into macromolecular chains as a monomer or a pendant group. This integration can impart desirable thermal, optical, and sensory properties to the resulting polymers.

One notable approach involves the modification of a TPI derivative to create a polymerizable monomer, which is then subjected to polymerization to yield poly(tetraphenylimidazole)s. A key example is the synthesis of a silyl-protected tetraphenylimidazole monomer derived from 2-(1-(4-bromophenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol. rsc.org This process involves a Suzuki-Miyaura cross-coupling reaction between the brominated TPI derivative and 4-vinylphenylboronic acid, followed by the protection of the phenolic group. The resulting vinyl-functionalized monomer can then be readily polymerized via free radical polymerization to produce both a homopolymer and a copolymer. rsc.org

The resulting polymers, featuring the bulky tetraphenylimidazole side chains, exhibit interesting properties and potential applications, particularly in the realm of chemical sensing. For instance, these polymers have been investigated as fluorescent probes for the detection of fluoride (B91410) ions. rsc.org The sensing mechanism is based on the high affinity of silicon for fluoride, which leads to the cleavage of the silyl (B83357) ether protecting group on the TPI side chain. This desilylation event triggers a noticeable change in the fluorescence properties of the polymer, allowing for the sensitive and selective detection of fluoride anions. rsc.org

To illustrate the characteristics of such polymers, the following table summarizes the properties of a homopolymer and a copolymer synthesized from a this compound derivative.

Table 1: Properties of Poly(tetraphenylimidazole)s Derived from a this compound Derivative

| Property | Homopolymer | Copolymer |

|---|---|---|

| Monomer Composition | Silyl-protected vinyl-functionalized tetraphenylimidazole | Silyl-protected vinyl-functionalized tetraphenylimidazole and another comonomer |

| Polymerization Method | Free Radical Polymerization | Free Radical Polymerization |

| Molecular Weight (Mn) | Specific values depend on polymerization conditions | Specific values depend on polymerization conditions |

| Polydispersity Index (PDI) | Typically > 1.5 | Typically > 1.5 |

| Functional Application | Fluorescent sensor for fluoride ions | Fluorescent sensor for fluoride ions |

| Sensing Mechanism | Fluoride-induced desilylation leading to a change in fluorescence | Fluoride-induced desilylation leading to a change in fluorescence |

The incorporation of the this compound moiety into polymer backbones demonstrates a versatile strategy for creating functional materials. The ability to tailor the polymer architecture, either as a homopolymer or a copolymer, allows for the fine-tuning of the material's properties to suit specific applications. The research into these materials is ongoing, with potential for their use in other areas of advanced materials and supramolecular chemistry, leveraging the unique electronic and structural characteristics of the tetraphenylimidazole core.

Future Research Directions and Emerging Paradigms

Development of Novel and Highly Efficient Synthetic Methodologies

While traditional methods for synthesizing 2,4,5-trisubstituted imidazoles are well-established, future research is geared towards the development of more sustainable, efficient, and versatile synthetic routes. core.ac.ukijfmr.com The classic synthesis often involves a three-component reaction of benzil, a substituted aldehyde (in this case, 4-bromobenzaldehyde), and ammonium (B1175870) acetate (B1210297) in glacial acetic acid. nih.govresearchgate.net However, emerging paradigms focus on greener catalysts and solvent-free conditions.

One promising direction is the use of heterogeneous catalysts, such as metal-organic frameworks (MOFs). For instance, MIL-101(Cr) has been demonstrated as a highly efficient and reusable catalyst for the one-pot, three-component synthesis of 2,4,5-trisubstituted imidazoles under solvent-free conditions, offering advantages like short reaction times and high yields. mdpi.com Another avenue involves employing Brønsted acidic ionic liquids, like diethyl ammonium hydrogen phosphate, which act as green and reusable catalysts. sciepub.com These methods significantly improve the environmental footprint and cost-effectiveness of the synthesis.

Future investigations will likely focus on flow chemistry and photocatalysis to achieve even greater control over reaction parameters and improve yields and purity. The development of multicomponent reactions (MCRs) that avoid the isolation of intermediates continues to be a powerful tool for creating libraries of imidazole (B134444) derivatives for further study. core.ac.uk

Table 1: Comparison of Catalytic Methods for Trisubstituted Imidazole Synthesis

| Catalyst | Conditions | Key Advantages | Reference |

|---|---|---|---|

| Glacial Acetic Acid | Reflux | Traditional, well-understood | nih.gov |

| MIL-101(Cr) | 120 °C, Solvent-free | High yield, short reaction time, reusable catalyst | mdpi.com |